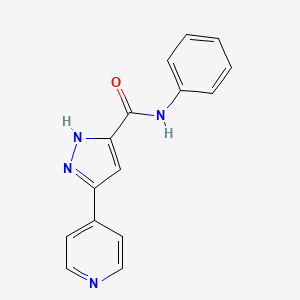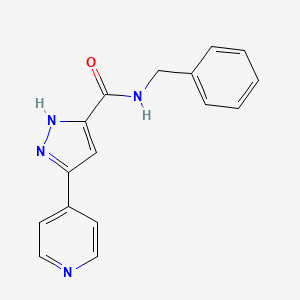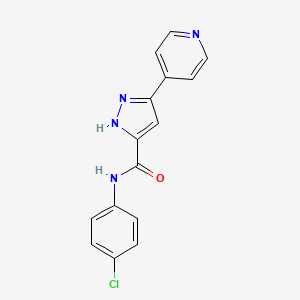
N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the histone methyltransferase EZH2, which is a key regulator of gene expression. EZH2 is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects.
作用機序
The mechanism of action of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is based on the inhibition of EZH2, which is a histone methyltransferase that catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification is associated with gene silencing, and EZH2 overexpression has been linked to the development and progression of cancer. By inhibiting EZH2, N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide prevents the formation of H3K27me3, leading to the re-expression of tumor suppressor genes and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been shown to have potent anti-tumor effects in preclinical models of cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor cell proliferation. N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is its selectivity for EZH2, which reduces the risk of off-target effects. In addition, N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development. However, one limitation of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the development of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide. One possible direction is the optimization of the synthesis method to improve the yield and solubility of the compound. Another direction is the evaluation of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide in combination with other anti-cancer drugs, to determine whether it has synergistic effects. Finally, the clinical development of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide for the treatment of cancer is an important future direction, which will require further preclinical and clinical studies.
Conclusion:
In conclusion, N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is a promising small molecule inhibitor of EZH2 that has been developed for the treatment of cancer. It has been shown to have potent anti-tumor effects in preclinical models of cancer, and its mechanism of action is based on the inhibition of EZH2. N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has several advantages, including its selectivity for EZH2 and its favorable pharmacokinetic profile, but it also has limitations, such as its low solubility. Further research is needed to optimize the synthesis method, evaluate N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide in combination with other anti-cancer drugs, and develop the compound for clinical use.
合成法
The synthesis of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide involves several steps. First, 3-cyanophenylboronic acid is reacted with 3-bromopyridine to form 3-cyanophenyl-3-pyridinylboronic acid. This compound is then coupled with 3-chloropyrazole-5-carboxamide to form the desired product, N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide. The overall yield of the synthesis is around 25%.
科学的研究の応用
N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor effects in a variety of cancer types, including lymphoma, leukemia, and solid tumors. In addition, N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been shown to have synergistic effects when combined with other anti-cancer drugs, such as the DNA-damaging agent etoposide.
特性
IUPAC Name |
N-(3-cyanophenyl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c17-9-11-3-1-5-13(7-11)19-16(22)15-8-14(20-21-15)12-4-2-6-18-10-12/h1-8,10H,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEHMITXXKEHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyanophenyl)-5-(pyridin-3-YL)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7548294.png)
![5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7548296.png)
![5-{[2-(4-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7548302.png)
![3-ethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B7548311.png)
![3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide](/img/structure/B7548312.png)
![3-(4-chlorophenyl)-1-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7548318.png)
![N-(3-chloro-4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7548334.png)
![2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7548342.png)
![N-(4-methoxyphenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7548348.png)



![1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)
